5-Nitrobenzo[b]thiophen-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6N2O2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H,9H2 |
InChI Key |
ZOXHFSODYATPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)N |
Origin of Product |
United States |
Replacement or Modification of the 5 Nitro Group:the Potent Electron Withdrawing Nitro Group Can Be Replaced by Other Groups to Probe the Electronic Requirements of the Binding Site.
Reduction: The nitro group can be reduced to an amino group, transforming the electronic nature from strongly withdrawing to strongly donating. This would create a 3,5-diaminobenzo[b]thiophene analog, which would have vastly different properties.
Isosteric Replacement: The nitro group could be replaced with other electron-withdrawing isosteres like a cyano (-CN) or a trifluoromethyl (-CF₃) group to fine-tune electronic effects and steric bulk.
Structure Activity Relationship Sar Studies in the Context of Molecular Design
Impact of Substituent Position on Molecular Interactions
The precise placement of substituents on the benzo[b]thiophene ring is critical in defining the molecule's interaction with biological macromolecules. The positions of the functional groups on the scaffold determine the geometry of the molecule and the spatial orientation of its interactive features, such as hydrogen bond donors and acceptors.
Studies on related benzothiophene (B83047) analogs underscore the importance of substituent location. For instance, the position of a nitro group has been shown to significantly influence the inhibitory effects on certain enzymes. Shifting a nitro group from one position to another can alter the electronic properties of the entire molecule, thereby affecting its binding affinity. rsc.org Similarly, the location of an amino group or its derivatives dictates the potential for specific hydrogen bonding interactions, which can be the determining factor for a compound's biological efficacy. The relative positioning of these two groups in 5-Nitrobenzo[b]thiophen-3-amine creates a specific dipole moment and electrostatic potential map across the molecule, which is a key determinant for molecular recognition by a target protein.
Role of Steric and Electronic Effects in SAR
The structure-activity relationship of this compound is governed by a combination of steric and electronic effects imparted by its substituents. rsc.org
Electronic Effects: The electronic landscape of the molecule is dominated by the opposing effects of the amino and nitro groups.
Amino Group (-NH₂): Located at the 3-position, the amino group is a powerful electron-donating group due to the mesomeric (or resonance) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the thiophene (B33073) ring. researchgate.net This increases the electron density of the heterocyclic portion of the molecule.
Nitro Group (-NO₂): Positioned on the benzene (B151609) ring at the 5-position, the nitro group is one of the strongest electron-withdrawing groups. It exerts its influence through both the inductive effect (pulling electron density through the sigma bonds) and the mesomeric effect (withdrawing pi-electrons from the aromatic system). researchgate.net
This push-pull electronic arrangement creates a highly polarized molecule. The electron-donating amino group can enhance interactions with electron-deficient areas of a binding site, while the electron-withdrawing nitro group can interact favorably with electron-rich domains. For example, the nitro group on a related benzothiophene was found to boost inhibitory activity toward acetylcholinesterase fivefold compared to the unsubstituted version, highlighting the potent influence of this group's electronic properties. rsc.org
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups, which can affect the molecule's ability to adopt the ideal conformation for binding. rsc.org The 3-amino group is relatively small, allowing it to fit into constrained pockets. However, modifications to this group, such as alkylation, would increase steric bulk and could either enhance binding through new van der Waals interactions or disrupt it by preventing optimal docking. The 5-nitro group also has a specific size and geometry that must be accommodated by the receptor. Any modification of the scaffold must consider these steric constraints to maintain or improve biological activity.
| Functional Group | Position | Electronic Effect | Potential Role in Molecular Interaction |
| Amino (-NH₂) | 3 | Electron-donating (Resonance) | Hydrogen bond donor, nucleophilic interactions. |
| Nitro (-NO₂) | 5 | Electron-withdrawing (Inductive & Resonance) | Hydrogen bond acceptor, influences overall molecule polarity, electrophilic reactivity. |
Design Principles for Modulating Molecular Recognition and Binding Affinities
To optimize the binding affinity of this compound for a specific biological target, several rational design principles can be applied. These strategies aim to enhance the complementary interactions between the ligand and the receptor.
Exploiting Hydrogen Bonding: The 3-amino group is a primary hydrogen bond donor, while the oxygens of the 5-nitro group are potential acceptors. Molecular docking studies on similar benzothiophene inhibitors have shown that such hydrogen bonds with key amino acid residues (like tyrosine) in a binding site are crucial for potent inhibition. nih.gov The design of new analogs would focus on preserving or enhancing these interactions.
π-π Stacking and Hydrophobic Interactions: The flat, aromatic surface of the benzo[b]thiophene ring is ideal for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. nih.gov Docking studies on other heterocyclic inhibitors confirm that these interactions contribute significantly to binding energy. nih.gov The design of analogs could seek to maximize these favorable hydrophobic contacts.
Conformational Rigidity: Introducing elements that reduce the conformational flexibility of a molecule can "pre-pay" the entropic penalty of binding, leading to a higher affinity. While the core scaffold is rigid, substituents can have rotational freedom. Designing analogs with strategically placed bulky groups or intramolecular hydrogen bonds could lock the molecule into its bioactive conformation.
Systematic Structural Modifications and Analog Design
Systematic modification of the this compound scaffold is a standard medicinal chemistry approach to explore the SAR and develop optimized lead compounds. This involves altering specific parts of the molecule and assessing the impact on biological activity.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to predicting the behavior of molecules. These studies solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. rsc.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. DFT studies on related benzo[b]thiophene derivatives have been used to predict reactivity and electronic properties. nih.gov
For 5-Nitrobenzo[b]thiophen-3-amine, DFT calculations would be instrumental in optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized structure, further analyses can be performed.
Electron density distribution analysis reveals how electrons are shared among the atoms in a molecule. This is crucial for understanding the effects of the amino (-NH₂) and nitro (-NO₂) substituents. The electron-donating amino group is expected to increase electron density on the benzothiophene (B83047) ring system, particularly at the ortho and para positions relative to its point of attachment. Conversely, the strong electron-withdrawing nitro group would significantly decrease electron density.
A charge analysis, such as a Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. This would highlight the electron-rich and electron-poor centers of the molecule, providing insight into its polarity and potential sites for intermolecular interactions. In related nitroaromatic compounds, the nitrogen and oxygen atoms of the nitro group typically carry significant negative charges, while the adjacent carbon atom becomes more positive.
Table 1: Illustrative Atomic Charge Data for this compound (Note: Specific data for this compound is not available in the searched literature. This table is for illustrative purposes only.)
| Atom | Calculated Partial Charge (e) |
|---|---|
| S1 | Data not available |
| N (amino) | Data not available |
| N (nitro) | Data not available |
| O (nitro) | Data not available |
| C (aromatic) | Data not available |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov
HOMO: For this compound, the HOMO is expected to be largely localized on the electron-rich portions of the molecule, likely the amino group and the thiophene (B33073) ring, which are the most probable sites for electrophilic attack.
LUMO: The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the attached benzene (B151609) ring, indicating the most likely region for nucleophilic attack.
HOMO-LUMO Gap (ΔE): A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov The presence of both strong electron-donating and electron-withdrawing groups in this compound would likely result in a relatively small energy gap, indicating significant intramolecular charge transfer character.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: Specific data for this compound is not available in the searched literature. This table is for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the nitro group, indicating the primary sites for electrophilic attack or hydrogen bonding.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.
Neutral/Intermediate Potential (Green): Spread across the carbon framework of the benzothiophene rings.
This visualization provides a clear picture of where the molecule is most likely to interact with other polar molecules, receptors, or reagents.
Higher-Level Ab Initio Methods (e.g., MP2)
While DFT is highly effective, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate results for certain properties, particularly those involving electron correlation and dispersion forces. These methods are more computationally expensive. An MP2 calculation could be used to refine the geometry and energies obtained from DFT, providing a benchmark for the accuracy of the DFT results. However, specific studies employing MP2 or other high-level methods for this compound have not been identified in the literature.
Conformational Analysis and Energy Profiles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. For this compound, this would primarily involve studying the rotation around the C-N bond of the amino group.
A Potential Energy Surface (PES) scan, performed by systematically rotating the amino group and calculating the energy at each step, would reveal the most stable (lowest energy) conformation and the energy barriers between different conformers. nih.gov This information is important for understanding the molecule's flexibility and the predominant shape it adopts in different environments. Given the potential for hydrogen bonding between the amino hydrogens and the adjacent sulfur atom or nitro group, certain conformations may be significantly stabilized.
Reaction Mechanism Elucidation via Computational Transition State Modeling
Understanding the pathway of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational transition state modeling, often employing Density Functional Theory (DFT), is a key technique for elucidating these mechanisms. For the synthesis of the benzothiophene scaffold, several mechanisms have been investigated using these methods.
For instance, the synthesis of benzothiophenes can be achieved through transition-metal-catalyzed reactions. researchgate.netnumberanalytics.com These complex reactions involve multiple steps, including oxidative addition, reductive elimination, and migratory insertion. Computational modeling helps to map out the energy landscape of the reaction, identifying the most likely sequence of events. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the rate-limiting step and understand how the catalyst facilitates the transformation.
Another modern approach for synthesizing substituted benzothiophenes is through the reaction of arynes with alkynyl sulfides. nih.gov DFT calculations can be used to explore the potential energy surface of this type of reaction. This would involve modeling the initial nucleophilic attack of the sulfur atom on the aryne, followed by the subsequent ring-closing step to form the benzothiophene ring. nih.gov These calculations can predict whether the reaction is likely to proceed and can help to explain the observed regioselectivity of the products. While specific studies on the synthesis of this compound are not detailed in the literature, the principles from these related computational studies on the benzothiophene core are directly applicable.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are essential for predicting how a molecule will interact with biological systems and for understanding its dynamic behavior.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For a molecule like this compound, docking studies would be instrumental in exploring its potential as a therapeutic agent.
In a typical docking study, a 3D model of the target protein is used as a receptor. The ligand, this compound, is then placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. For example, studies on nitro benzamide (B126) derivatives have used molecular docking to investigate their anti-inflammatory potential by modeling their interactions with the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. These insights can then guide the design of new derivatives with improved activity.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed understanding of the conformational stability of a ligand and its complex with a receptor. arxiv.org
For this compound, an MD simulation could be performed on the free ligand to explore its conformational landscape. More importantly, an MD simulation of the ligand-protein complex, as identified by molecular docking, would be crucial. nih.gov Such a simulation would reveal the stability of the binding pose over time, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding event. nih.gov By analyzing the trajectory from an MD simulation, researchers can calculate important properties like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. aps.org These simulations provide a more realistic and detailed picture of the molecular interactions, complementing the insights gained from molecular docking. youtube.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the variation in their structural and physicochemical properties. nih.govresearchgate.net
The general workflow for developing a QSAR model for a series of benzothiophene derivatives, including this compound, would involve the following steps:
Data Set Selection : A dataset of benzothiophene compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation. nih.gov
Descriptor Calculation : For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies).
Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques. wikipedia.org A statistically robust and predictive model can then be used to estimate the activity of new, untested compounds. nih.govnih.gov
A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, thereby guiding the design of more potent analogs. deutscher-apotheker-verlag.de
Theoretical Insights into Aromaticity and Stability of Benzothiophene Systems
The benzothiophene ring system is a heteroaromatic compound composed of a benzene ring fused to a thiophene ring. chemicalbook.com Its stability and chemical properties are intrinsically linked to its aromatic character. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms.
The benzothiophene system has 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). This delocalization of π-electrons over the bicyclic system results in significant resonance energy, contributing to its thermodynamic stability. chemicalbook.com The fusion of the electron-rich thiophene ring with the benzene ring influences the electron density distribution across the entire molecule.
Computational methods can be used to quantify the aromaticity of the benzothiophene system. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to probe the magnetic properties associated with aromaticity. Negative NICS values inside the ring are indicative of aromatic character. The stability of the benzothiophene scaffold is a key reason for its prevalence in many biologically active compounds and materials. rsc.orgresearchgate.net The inherent stability of the core structure provides a robust framework for the introduction of various functional groups, such as the nitro and amine groups in this compound, allowing for the fine-tuning of its chemical and biological properties.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Nitrobenzo[b]thiophen-3-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign the chemical shifts of all protons and carbons.
¹H-NMR and ¹³C-NMR Chemical Shift Analysis
In the ¹H-NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The proton on the thiophene (B33073) ring (H-2) would likely appear as a singlet. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would show characteristic splitting patterns (doublets and triplets) due to their coupling with adjacent protons. The amino group protons (-NH₂) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C-NMR spectrum would provide information on all the carbon atoms in the molecule. The presence of the nitro group would cause a downfield shift for the carbon atom to which it is attached (C-5), while the amino group would cause an upfield shift for its attached carbon (C-3). The chemical shifts of the other carbon atoms in the benzo[b]thiophene ring system would be influenced by the combined electronic effects of these substituents.
While specific data for this compound is not available, data for related compounds like 3-amino-2-nitro-benzo[b]thiophene (B158963) shows characteristic shifts that help in understanding the electronic environment of the molecule. For instance, in some N-substituted 3-amino-2-nitrobenzo[b]thiophenes, the ¹³C NMR chemical shifts show a distinct polarization at various carbon positions due to substituent effects.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.0 - 7.5 | s |
| H-4 | 8.0 - 8.5 | d |
| H-6 | 7.5 - 8.0 | dd |
| H-7 | 7.8 - 8.2 | d |
| -NH₂ | 4.0 - 6.0 | br s |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 110 - 120 |
| C-3 | 145 - 155 |
| C-3a | 130 - 140 |
| C-4 | 120 - 130 |
| C-5 | 140 - 150 |
| C-6 | 115 - 125 |
| C-7 | 125 - 135 |
| C-7a | 135 - 145 |
2D-NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, a suite of 2D-NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For this compound, COSY would show correlations between H-4 and H-6 (a weak meta-coupling might be observed), and between H-6 and H-7.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the benzo[b]thiophene framework.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the H-2 proton to C-3, C-3a, and C-7a would be expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would provide information on its purity and its electron ionization (EI) mass spectrum. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the benzo[b]thiophene core and the nitro and amino substituents. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and subsequent rearrangements of the heterocyclic ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula. For this compound (C₈H₆N₂O₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the planarity of the benzo[b]thiophene ring system, the orientation of the nitro and amino groups, and how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding involving the amino group and nitro group.
While no specific crystal structure for this compound is reported in the searched literature, studies on similar benzo[b]thiophene derivatives have utilized this technique to confirm their molecular structures and stereochemistry.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for the structural elucidation of this compound by confirming the presence of its key functional groups. Each group vibrates at a characteristic frequency when irradiated with infrared light, producing a unique spectral fingerprint.
The expected characteristic absorption bands for this compound are detailed below. These assignments are based on established correlation tables and data from structurally similar molecules. wpmucdn.comlibretexts.orgvscht.cz
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Amino (-NH₂) Group | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Sharp | Primary amines display two distinct bands in this region. libretexts.org |
| N-H Scissoring (Bending) | 1650 - 1580 | Medium to Strong | ||
| Nitro (-NO₂) Group | N=O Asymmetric Stretch | 1570 - 1500 | Strong | A strong, reliable band for identifying aromatic nitro compounds. wpmucdn.com |
| N=O Symmetric Stretch | 1380 - 1300 | Strong | Often appears alongside the asymmetric stretch. wpmucdn.com | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on an aromatic ring. vscht.cz |
| C=C Ring Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are typically observed in this region. | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern can help determine the substitution pattern on the benzene ring. | |
| Thiophene Ring | C-S Stretch | 800 - 600 | Weak to Medium | Often difficult to assign definitively as it falls in the fingerprint region. |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are paramount for both the purification of this compound after synthesis and the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for analyzing and purifying polar aromatic compounds like this compound. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.
A typical RP-HPLC method for this compound would involve a C18 column (a stationary phase with 18-carbon alkyl chains) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A small amount of acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the amino group is protonated, leading to sharper, more symmetrical peaks. nih.gov Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected at an appropriate UV wavelength.
Table of Representative HPLC Conditions:
| Parameter | Condition | Rationale / Source |
| Column | C18, 150 x 4.6 mm, 3-5 µm | Standard for reverse-phase separation of aromatic compounds. nih.gov |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component. TFA acts as an ion-pairing agent for sharper peaks. nih.gov |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic modifier for eluting the compound. nih.gov |
| Elution | Gradient (e.g., 10% to 90% B over 20 min) | Allows for efficient separation of the main compound from impurities with different polarities. |
| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 350 nm) | The conjugated aromatic system and nitro group lead to strong UV absorbance. |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography is another powerful technique for assessing the purity of organic compounds. It is best suited for analytes that are thermally stable and volatile. Due to the high polarity and probable high melting point of this compound, GC analysis can be challenging without prior chemical derivatization to increase volatility. However, it can be very effective for detecting small, volatile impurities from the synthesis process. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of these trace components.
For the analysis of nitroaromatic compounds, specific capillary columns and detectors are recommended.
Table of Hypothetical GC Conditions for Impurity Profiling:
| Parameter | Condition | Rationale / Source |
| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane) | A robust, general-purpose column suitable for a wide range of semi-polar compounds. |
| Injector Temperature | 250 - 280 °C | Must be high enough to ensure rapid volatilization without causing thermal degradation. |
| Oven Program | Start at 100°C, ramp at 10°C/min to 300°C | A temperature ramp is necessary to separate compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases used in GC. |
| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | FID is a universal detector for organic compounds. NPD is highly sensitive to nitrogen-containing compounds like this amine. |
| Detector Temperature | 300 - 320 °C | Kept higher than the final oven temperature to prevent condensation. |
Applications of 5 Nitrobenzo B Thiophen 3 Amine As a Core Scaffold in Chemical Disciplines
Benzothiophene (B83047) as a Privileged Scaffold in Drug Discovery (General Context)
The benzothiophene ring system, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its structural similarity to biologically active compounds and its ability to serve as a core for molecules with a wide range of pharmacological activities. researchgate.net Derivatives of benzothiophene have been shown to possess anti-cancer, anti-inflammatory, antimicrobial, antioxidant, anti-tubercular, anti-diabetic, and anticonvulsant properties. nih.govijpsjournal.com
The versatility and therapeutic potential of the benzothiophene scaffold are demonstrated by its presence in several commercially available drugs. researchgate.netijpsjournal.com These medications are used to treat a variety of conditions, underscoring the importance of this heterocyclic system in pharmaceutical development. nih.gov
| Compound Name | Therapeutic Application |
|---|---|
| Raloxifene | Treatment and prevention of osteoporosis in postmenopausal women, reduction of risk of invasive breast cancer. ijpsjournal.com |
| Zileuton | Management of asthma. researchgate.net |
| Sertaconazole | Antifungal agent used to treat skin infections. ijpsjournal.com |
| Benocyclidine | Investigated for its effects on the central nervous system. ijpsjournal.com |
| Ipragliflozin | Treatment of type 2 diabetes. ijpsjournal.com |
Scaffold Derivatization for Exploring Chemical Space
The 5-Nitrobenzo[b]thiophen-3-amine molecule is particularly useful as a synthetic intermediate due to its functional groups, which allow for extensive derivatization. The amino (-NH2) group provides a site for nucleophilic interactions, while the nitro (-NO2) group enhances the molecule's electrophilic reactivity. This dual reactivity enables chemists to use it as a starting point for synthesizing diverse libraries of compounds. ontosight.ai
The process of modifying a core scaffold is central to medicinal chemistry for exploring "chemical space" and developing new therapeutic agents. By systematically altering the structure of the parent compound, researchers can fine-tune its properties to enhance biological activity or other desirable characteristics. This exploration is often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features influence the compound's effects. nih.govijpsjournal.com
For instance, the benzothiophene scaffold has been derivatized to create potent inhibitors of various enzymes. In one study, 3-acylbenzo[b]thiophenes were synthesized and showed potential as anti-tubulin agents. nih.gov Another research effort focused on creating benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives to target the RhoA/ROCK pathway, which is implicated in cancer metastasis. nih.gov The synthesis of these complex molecules often begins with versatile building blocks like aminonitro-substituted benzothiophenes. nih.govontosight.ai
Contributions to Materials Science and Organic Electronics
The applications of the benzothiophene scaffold extend beyond medicine into the realm of materials science and organic electronics. The fused aromatic ring system provides high electron density and the capacity for π-conjugation, which are desirable properties for organic semiconductors. These materials are crucial for developing advanced electronic devices.
A prominent example is ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene (BTBT), a derivative of the core benzothiophene structure. researchgate.net BTBT and its own derivatives are widely used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The rigid, planar structure of these molecules facilitates strong intermolecular interactions in the solid state, leading to high charge carrier mobility—a key performance metric for transistors.
While this compound is not directly used as the final material in these devices, its reactive handles make it a potential precursor for synthesizing more complex, functionalized benzothiophene systems tailored for specific electronic properties.
| Derivative Class | Application | Key Property |
|---|---|---|
| ontosight.aiBenzothieno[3,2-b] ontosight.aibenzothiophene (BTBT) | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | High charge carrier mobility due to effective intermolecular orbital overlap. researchgate.net |
| General Benzothiophenes | Organic Semiconductors | Tunable optical and electrical properties, potential for flexible electronics. |
Development of Chemical Probes and Tools for Biological Research (Methodological Focus)
In biological research, chemical probes are essential tools for studying the function of proteins and other biomolecules within their native environment. frontiersin.org These probes are typically small molecules designed to interact with a specific target, often containing a reporter group (like a fluorophore) and a reactive group for covalent binding. frontiersin.org The development of effective probes is a key objective in chemical biology.
The benzothiophene scaffold is a valuable starting point for designing such research tools. nih.gov The structural versatility that makes it a privileged scaffold in drug discovery also allows for its incorporation into chemical probes. researchgate.netnih.gov Modular synthesis approaches, where different functional components (ligand, reporter, reactive group) can be easily combined, are often used to create libraries of potential probes. frontiersin.org
The functional groups on this compound make it an attractive core for these modular approaches. The amine group can be readily modified to attach different ligands or reporter tags, allowing for the systematic development of probes to investigate a wide range of biological targets and pathways. frontiersin.org
Q & A
Q. What are the common synthetic routes for 5-Nitrobenzo[b]thiophen-3-amine, and how are reaction conditions optimized?
The synthesis typically involves two key steps: (1) nitro group introduction via radical cyclization using K₂S₂O₈ as an oxidant under mild conditions (e.g., aqueous ethanol, 80°C), and (2) reduction of the nitro group to an amine using catalytic hydrogenation or Sn/HCl . Optimization focuses on solvent choice (polar aprotic solvents enhance cyclization efficiency), temperature control (70–90°C minimizes side reactions), and catalyst selection (Pd/C for selective nitro reduction). Yield improvements (>75%) are achieved by stepwise purification via column chromatography .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques :
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 209.0 for C₈H₆N₂O₂S) .
- ¹H/¹³C NMR : Identify characteristic signals (e.g., amine protons at δ 5.2–5.5 ppm, aromatic protons in the benzo[b]thiophene ring at δ 7.1–7.8 ppm) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase inhibition assays (e.g., PIM-1 kinase) using fluorescence-based ADP-Glo™ kits .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro vs. halogens) influence the electrochemical behavior of benzo[b]thiophen-3-amine derivatives?
Cyclic voltammetry in DMSO reveals that the nitro group at the 5-position lowers reduction potentials (E₁/₂ ≈ −1.2 V vs. Ag/AgCl) due to electron-withdrawing effects, facilitating reversible single-electron transfers. Comparative studies with halogenated analogs (e.g., 5-Cl, 5-Br) show a linear free-energy relationship (LFER) between substituent Hammett constants (σ) and E₁/₂ shifts (ΔE ≈ 0.15 V per σ unit) . Proton-coupled electron transfer (PCET) mechanisms are observed in derivatives with hydroxyl substituents, mimicking aqueous behavior in non-polar solvents .
Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted benzothiophenes?
Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial potency) often arise from:
- Assay conditions : Varying pH, serum content, or incubation time. Standardize protocols using CLSI guidelines.
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects (e.g., kinase inhibition vs. ROS generation) .
- Metabolic stability : Evaluate microsomal half-life (e.g., human liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. How can computational methods guide the design of this compound derivatives with enhanced binding affinity?
- Docking studies : Use AutoDock Vina to predict interactions with targets like PIM-1 kinase (PDB: 2O63). The nitro group forms hydrogen bonds with Lys67, while the amine interacts with Asp128 .
- MD simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, RMSD < 2 Å) to prioritize derivatives .
- QSAR models : Correlate Hammett constants (σ) or LogP values with bioactivity to optimize substituent lipophilicity and electronic profiles .
Methodological Challenges and Solutions
Q. What experimental designs mitigate side reactions during nitro-to-amine reduction?
- Catalyst poisoning : Pre-treat Pd/C with thiourea to block sulfur adsorption on active sites, improving yield from 70% to >90% .
- Acid choice : Replace HCl with AcOH in Sn-mediated reductions to prevent benzothiophene ring degradation .
- Workup : Quench reactions with NaHCO₃ to neutralize acidic byproducts before extraction .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Analog synthesis : Prepare derivatives with varied substituents (e.g., 5-CF₃, 5-NH₂) via Suzuki coupling or nucleophilic substitution .
- Bioisosteric replacement : Substitute the nitro group with sulfonamide or cyano groups to balance electronic and steric effects .
- 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic and steric fields against activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
